molecular formula C12H15F2NO B8184040 (R)-(1-Benzyl-4,4-difluoro-pyrrolidin-2-yl)-methanol

(R)-(1-Benzyl-4,4-difluoro-pyrrolidin-2-yl)-methanol

Cat. No.: B8184040
M. Wt: 227.25 g/mol
InChI Key: PXQLZEMKQFOLDT-LLVKDONJSA-N
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Description

®-(1-Benzyl-4,4-difluoro-pyrrolidin-2-yl)-methanol is a chiral compound with a unique structure that includes a pyrrolidine ring substituted with a benzyl group and two fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-(1-Benzyl-4,4-difluoro-pyrrolidin-2-yl)-methanol typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction.

    Reduction: The final step involves the reduction of the intermediate to yield ®-(1-Benzyl-4,4-difluoro-pyrrolidin-2-yl)-methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: ®-(1-Benzyl-4,4-difluoro-pyrrolidin-2-yl)-methanol can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can further modify the compound, potentially leading to the formation of various alcohol derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl or fluorine groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are employed under anhydrous conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

®-(1-Benzyl-4,4-difluoro-pyrrolidin-2-yl)-methanol has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly in the development of central nervous system (CNS) agents.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Biological Studies: It is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

    Industrial Applications: The compound is explored for its use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-(1-Benzyl-4,4-difluoro-pyrrolidin-2-yl)-methanol involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (S)-(1-Benzyl-4,4-difluoro-pyrrolidin-2-yl)-methanol: The enantiomer of the compound, which may have different biological activity.

    ®-(1-Benzyl-4-fluoro-pyrrolidin-2-yl)-methanol: A similar compound with only one fluorine atom, which may exhibit different chemical properties.

Uniqueness

®-(1-Benzyl-4,4-difluoro-pyrrolidin-2-yl)-methanol is unique due to the presence of two fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The chiral nature of the compound also adds to its uniqueness, as different enantiomers can have distinct effects.

This detailed article provides a comprehensive overview of ®-(1-Benzyl-4,4-difluoro-pyrrolidin-2-yl)-methanol, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

[(2R)-1-benzyl-4,4-difluoropyrrolidin-2-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15F2NO/c13-12(14)6-11(8-16)15(9-12)7-10-4-2-1-3-5-10/h1-5,11,16H,6-9H2/t11-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXQLZEMKQFOLDT-LLVKDONJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(CC1(F)F)CC2=CC=CC=C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](N(CC1(F)F)CC2=CC=CC=C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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